(2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile

Catalog No.
S14226116
CAS No.
M.F
C10H16N2O3
M. Wt
212.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile

Product Name

(2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile

IUPAC Name

tert-butyl 2-cyano-3-hydroxypyrrolidine-1-carboxylate

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-5H2,1-3H3

InChI Key

LKHZFNXKDVXDPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C#N)O

(2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile, also known as tert-butyl (2R,3S)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate, is a complex organic compound characterized by its pyrrolidine ring structure. This compound features a cyano group and a hydroxy group, both of which are critical for its chemical reactivity and biological activity. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and facilitates various synthetic applications. Its molecular formula is C10H16N2O2C_{10}H_{16}N_{2}O_{2} and it has a molecular weight of approximately 196.25 g/mol.

  • Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as Pyridinium chlorochromate (PCC).
  • Reduction: The cyano group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
  • Substitution: The tert-butyl ester group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions enable the transformation of this compound into more complex structures or functionalized derivatives.

The biological activity of (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile is primarily linked to its role as an intermediate in medicinal chemistry. It has shown potential in the synthesis of compounds targeting neurological disorders and other therapeutic areas. The unique structural features allow it to interact with specific biological targets, influencing enzyme activity and receptor binding .

Additionally, studies have indicated that derivatives of this compound may act as inhibitors in certain biochemical pathways, showcasing its relevance in drug development .

The synthesis of (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile typically involves several steps:

  • Starting Material Preparation: A suitable pyrrolidine derivative is chosen as the starting material.
  • Boc Protection: The amino group is protected using tert-butyl chloroformate in the presence of a base like triethylamine.
  • Cyano Group Introduction: The cyano group is introduced through nucleophilic substitution or other synthetic routes.
  • Purification: The product is purified using techniques such as chromatography to isolate the desired compound in high yield and purity.

In industrial settings, continuous flow reactors may be employed for scale-up production, allowing for better control over reaction conditions and improved yields .

(2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile has several notable applications:

  • Medicinal Chemistry: It serves as an intermediate for synthesizing pharmaceutical compounds aimed at treating neurological disorders.
  • Organic Synthesis: This compound acts as a building block for constructing more complex organic molecules.
  • Biocatalysis: Due to its unique structure, it may be utilized in biocatalytic processes where enzymes facilitate

Interaction studies involving (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile have revealed its potential as a Dipeptidyl Peptidase I inhibitor. These studies highlight how the compound interacts with specific molecular targets through hydrogen bonding and hydrophobic interactions. The presence of the hydroxyl group enhances binding affinity by forming hydrogen bonds with target proteins .

Key Findings:

  • The cyano group acts as a nucleophile in biochemical pathways.
  • Hydroxy groups influence binding affinities and enzyme interactions.

Several compounds share structural similarities with (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
(2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acidSimilar pyrrolidine ring with carboxylic acidPotential use in peptide synthesis
(3R,4S)-3-hydroxy-4-hydroxymethylpyrrolidineHydroxymethyl substitutionEnhanced biological activity due to additional hydroxymethyl group
β-PhenylprolinePhenyl substituent on pyrrolidineUnique conformational properties affecting receptor binding

Uniqueness

The uniqueness of (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile lies in its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties compared to other pyrrolidine derivatives. This specificity makes it particularly valuable for targeted applications in medicinal chemistry and organic synthesis .

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

212.11609238 g/mol

Monoisotopic Mass

212.11609238 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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